2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid
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Overview
Description
2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group at the second position and a morpholine-4-sulfonyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid typically involves the following steps:
Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino group is sulfonylated with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: this compound can be converted to 2-carboxy-5-(morpholine-4-sulfonyl)-benzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide, yielding 2-Methyl-5-(morpholine-4-thio)-benzoic acid.
Substitution: Halogenation can yield 2-Methyl-5-(morpholine-4-sulfonyl)-4-chlorobenzoic acid.
Scientific Research Applications
2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The benzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(morpholine-4-sulfonyl)-phenylamine
- 2-Methyl-5-(morpholine-4-sulfonyl)-furan-3-carboxylic acid
Uniqueness
2-Methyl-5-(morpholine-4-sulfonyl)-benzoic acid is unique due to its combination of a benzoic acid core with a morpholine-4-sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of both acidic and basic functional groups allows for versatile reactivity and binding interactions, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9-2-3-10(8-11(9)12(14)15)19(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOLKXFUAFTEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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